3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline
Overview
Description
3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1h-1,2,3-triazole analogs, have been reported to exhibit inhibitory activity against the carbonic anhydrase-ii enzyme . Carbonic anhydrase-II is an enzyme that plays a crucial role in maintaining pH balance in tissues and transporting carbon dioxide and bicarbonate in the body .
Mode of Action
It’s worth noting that 1h-1,2,3-triazole analogs have been found to exhibit inhibitory potential through direct binding with the active site residues of the carbonic anhydrase-ii enzyme . This interaction could potentially lead to changes in the enzyme’s activity, thereby affecting the biochemical processes it is involved in .
Biochemical Pathways
Given the potential inhibitory activity against the carbonic anhydrase-ii enzyme, it can be inferred that the compound may influence the carbon dioxide and bicarbonate transport pathways, as well as ph regulation in tissues .
Result of Action
Based on the potential inhibitory activity against the carbonic anhydrase-ii enzyme, it can be speculated that the compound may alter the enzyme’s activity, leading to changes in ph regulation and carbon dioxide and bicarbonate transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline typically involves the formation of the triazole ring followed by the introduction of the fluorine and aniline groups. One common method is the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 3-fluoroaniline with 1,2,4-triazole-3-carboxylic acid in the presence of a dehydrating agent can yield the desired compound. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sulfuric acid or phosphoric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The purification process may involve recrystallization or chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield amine derivatives or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like sodium methoxide or potassium tert-butoxide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or tetrahydrofuran, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can produce amines, and substitution can result in various functionalized derivatives .
Scientific Research Applications
3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials with specific electronic, optical, or mechanical properties.
Biological Research: The compound is investigated for its role in enzyme inhibition and receptor binding, making it a valuable tool in biochemical studies
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives such as:
- 1,2,3-triazole
- 1,2,4-triazole
- Fluconazole
- Voriconazole
- Trazodone
Uniqueness
3-fluoro-2-(1H-1,2,4-triazol-3-yl)aniline is unique due to the presence of the fluorine atom and the aniline group, which confer distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability and lipophilicity, while the aniline group can improve its binding affinity to biological targets .
Properties
IUPAC Name |
3-fluoro-2-(1H-1,2,4-triazol-5-yl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN4/c9-5-2-1-3-6(10)7(5)8-11-4-12-13-8/h1-4H,10H2,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STOUDTBRUMDMEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC=NN2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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